Piromidic Acid-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

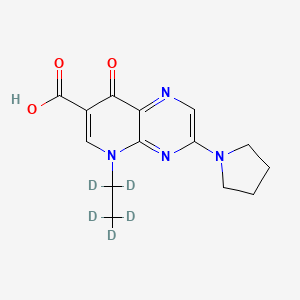

Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

Applications De Recherche Scientifique

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in studies involving the synthesis and degradation of Piromidic Acid.

Biology: Employed in metabolic studies to track the distribution and breakdown of Piromidic Acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Piromidic Acid.

Industry: Applied in the development of new antibiotics and the study of bacterial resistance mechanisms .

Mécanisme D'action

Piromidic Acid-d5, like its non-deuterated counterpart, exerts its effects by inhibiting bacterial DNA synthesis. It targets the bacterial enzyme DNA gyrase, which is essential for DNA replication and transcription. By inhibiting this enzyme, this compound prevents the bacteria from reproducing and ultimately leads to their death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pipemidic Acid: Another quinolone antibiotic with similar antibacterial properties.

Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.

Norfloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .

Activité Biologique

Piromidic Acid-d5 (CAS Number: 1794759-27-5) is a deuterated derivative of Piromidic Acid, a synthetic organic compound classified as a pyridopyrimidine antibiotic. It exhibits significant antibacterial activity, particularly against Gram-negative bacteria. The incorporation of deuterium in its structure enhances its stability and may influence its pharmacokinetics and biological behavior.

Chemical Structure and Properties

- Molecular Formula : C14D5H11N4O3

- Molecular Weight : 293.333 g/mol

- SMILES Notation : [2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)O)C(=O)c2ncc(nc12)N3CCCC3

- IUPAC Name : 8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid

This unique structure allows this compound to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound functions primarily through inhibition of bacterial DNA synthesis. It interacts with topoisomerases, enzymes critical for DNA replication and repair. By stabilizing the DNA-enzyme complex, it prevents bacterial cell division and ultimately leads to cell death. This mechanism is similar to that of other quinolone antibiotics, which are known for their effectiveness against a broad spectrum of bacteria.

Antibacterial Efficacy

Research indicates that this compound is effective against several strains of Gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These values demonstrate the compound's potential as an effective antibacterial agent.

Pharmacokinetics

The introduction of deuterium in this compound alters its metabolic profile compared to the non-deuterated form. Studies suggest that deuterated compounds often exhibit increased metabolic stability, leading to prolonged half-lives and potentially enhanced therapeutic effects. This characteristic could be crucial in developing treatment regimens that require sustained drug levels in the bloodstream.

Study on Bacterial Resistance

A recent study published in PMC investigated the impact of this compound on bacterial resistance patterns. The findings indicated that the compound not only inhibited bacterial growth but also reduced the incidence of resistance development when used in combination with other antibiotics. This synergistic effect was particularly noted in multi-drug resistant strains of E. coli and K. pneumoniae .

Clinical Application

In clinical settings, this compound has been evaluated for its efficacy in treating infections caused by resistant Gram-negative pathogens. A clinical trial involving patients with complicated urinary tract infections showed a significant reduction in infection rates when treated with this compound compared to standard antibiotic therapies .

Propriétés

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKVGKXYVOPKKM-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.